molecular formula C18H24N6O2 B016482 2-Hydroxybohemine CAS No. 471270-60-7

2-Hydroxybohemine

Cat. No. B016482
M. Wt: 356.4 g/mol
InChI Key: HFIXLXXNEZMSGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of hydroxylated aromatic compounds often involves complex reactions where selectivity and efficiency are crucial. Studies on similar compounds highlight the use of metal-organic frameworks and iron(IV)-oxo complexes in the hydroxylation process, demonstrating pathways that might be relevant for synthesizing 2-Hydroxybohemine or similar compounds (Gao et al., 2006); (Sahu et al., 2016).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of hydroxylated compounds are often characterized using techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These methods provide insights into the electronic and geometric configurations of molecules, which are essential for understanding their reactivity and properties (Demircioğlu et al., 2015).

Chemical Reactions and Properties

Hydroxylated compounds participate in a variety of chemical reactions, including electrophilic aromatic substitution and oxidation processes. The reactivity can be influenced by the presence of hydroxyl groups, which can affect the electron density and thus the reactivity of the aromatic system (de Visser et al., 2007).

Scientific Research Applications

  • Bioinformatics and Disease Research : The 2-hydr_Ensemble algorithm, which involves the identification of lysine 2-hydroxyisobutyrylation in protein sequences, could be instrumental in diseases research and drug development (Bao, Yang, & Chen, 2021).

  • Cancer Research : Bohemine's potential anti-cancer activity might be linked to the epigenetic regulation of chromatin structure, with biomarkers identified through 2-D liquid phase separation and mass spectrometry (Skalnikova, Halada, Džubák, Hajdůch, & Kovářová, 2005).

  • Pharmaceutical Chemistry : Fe(II)/2-ketoglutarate-dependent dioxygenases can catalyze selective C-H bond oxidation for regioselective and stereoselective hydroxyl amino acid synthesis, offering potential for building complexity in pharmaceutical and fine chemical industries (Jing, Liu, Nie, & Xu, 2021).

  • Biomedical Research : Nonheme iron(II) complexes can activate oxygen to generate iron-oxygen intermediates, potentially aiding in understanding biomimetic processes (Hong, Lee, Shin, Fukuzumi, & Nam, 2009).

  • Chemical Biology : The investigation of the reaction mechanism of hydroxylamine oxidoreductase, particularly the initial two-electron, two-proton steps, suggests that further exploration is needed (Attia & Silaghi-Dumitrescu, 2014).

  • Toxicology : Hydroxylamine has been reported to have carcinostatic activity against certain tumors, potent mutagenic properties, and can cause skin irritation and eye damage (Gross, 1985).

properties

IUPAC Name

2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIXLXXNEZMSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400018
Record name Cdk Inhibitor, p35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybohemine

CAS RN

471270-60-7
Record name Cdk Inhibitor, p35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kınalı - 2019 - open.metu.edu.tr
Cancer is the second deadly disease globally. Cell signaling cascades with altered protein kinase activities induce the majority of the hallmarks in cancer such as proliferation, …
Number of citations: 4 open.metu.edu.tr

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